Lipophilicity (XLogP3) vs. 5-(Furan-2-yl)isoxazole Core Scaffold
The target compound exhibits a computed XLogP3 of 3.4, representing an increase of approximately 1.6 log units compared to the unsubstituted 5-(furan-2-yl)isoxazole core (XLogP3 ≈ 1.8) [1]. This difference arises from the addition of the 2-(ethylthio)benzoate ester side chain [2]. The elevated logP positions the compound in a more favorable lipophilicity window for passive membrane permeability relative to the polar parent heterocycle, without entering the high-logP range (>5) often associated with poor solubility and promiscuous binding [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 5-(Furan-2-yl)isoxazole: XLogP3 ≈ 1.8 |
| Quantified Difference | Δ XLogP3 ≈ +1.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A logP shift of +1.6 units alters predicted membrane permeability and solubility profiles, which directly impacts assay buffer compatibility and cellular uptake when selecting compounds for phenotypic or target-based screens.
- [1] PubChem. (2025). Compound Summary for CID 30608460: (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 138716-33-3: 5-(Furan-2-yl)isoxazole. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
